molecular formula C36H42F2N6O9 B1675102 Levofloxacin CAS No. 138199-71-0

Levofloxacin

Numéro de catalogue B1675102
Numéro CAS: 138199-71-0
Poids moléculaire: 740.7 g/mol
Clé InChI: SUIQUYDRLGGZOL-RCWTXCDDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levofloxacin belongs to the class of medicines known as quinolone antibiotics . It works by killing bacteria or preventing their growth . It is used to treat bacterial infections in many different parts of the body . It is also used to treat anthrax infection after inhalational exposure and to treat and prevent plague (including pneumonic and septicemic plague) .


Synthesis Analysis

The synthesis of Levofloxacin has been studied in various papers. For instance, the polymorphism of levofloxacin was intensively studied, and the fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .


Molecular Structure Analysis

The molecular structure of Levofloxacin has been analyzed in several studies. The fully solved crystal structure of an anhydrous α form and three newly discovered solvates were reported . The crystal structure of the anhydrous α form by single crystal X-ray diffraction was found to be in good agreement with the reported data .


Chemical Reactions Analysis

The chemical reactions of Levofloxacin have been studied. For instance, the phase transformations among different solid-state crystal forms of levofloxacin were investigated in detail by variable-temperature powder X-ray diffraction .


Physical And Chemical Properties Analysis

Levofloxacin has a density of 1.5±0.1 g/cm3, a boiling point of 571.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 91.1±0.4 cm3 .

Applications De Recherche Scientifique

1. Thionated Levofloxacin

  • Summary of Application: Levofloxacin is a widely used fluoroquinolone in several infectious diseases. In this study, the structure of levofloxacin was slightly modified by making a thionated form (compound 3), which was investigated for its antibacterial activity, biocompatibility, cytotoxicity, and spectroscopic properties .
  • Methods of Application: The antibacterial susceptibility testing against five different bacteria showed promising minimum inhibitory concentrations (MICs), particularly against B. spizizenii and E. coli . The molecular docking experiment showed similar binding interactions of both levofloxacin and compound 3 with the active site residues of topoisomerase IV .
  • Results or Outcomes: The results revealed that compound 3 was more biocompatible with normal cells and more cytotoxic against cancer cells, compared to levofloxacin . Compound 3 also showed an excitation profile with a distinctive absorption peak at λ max 404 nm .

2. Levofloxacin–Fatty Acid Systems

  • Summary of Application: In this work, capric acid and geranic acid, two examples of medium-chain saturated and polyunsaturated fatty acids, were employed to enhance the pharmaceutical properties and the antibacterial activity of levofloxacin .
  • Methods of Application: Levofloxacin was utilized to create innovative deep eutectic systems in conjunction with capric acid at three different molar ratios: 1:9, 2:8 and 3:7 . This was confirmed through a rigorous analysis involving nuclear magnetic resonance, infrared spectroscopy, and differential scanning calorimetry .
  • Results or Outcomes: Geranic acid demonstrated an impressive threefold improvement in levofloxacin’s solubility compared to its solubility in aqueous solutions . Both formulations exhibited synergistic effects against a panel of levofloxacin-sensitive and resistant Gram-negative bacteria .

3. Levofloxacin in Peritonitis Treatment

  • Summary of Application: Levofloxacin is used in the treatment of peritonitis, a severe abdominal infection, particularly in patients undergoing continuous ambulatory peritoneal dialysis .
  • Methods of Application: Levofloxacin is administered orally for this application . The dosage and duration of treatment depend on the severity of the infection and the patient’s response to the medication.
  • Results or Outcomes: Limited data suggest that levofloxacin is effective in treating peritonitis, although the specific outcomes, such as the rate of infection clearance or patient survival, are not mentioned .

4. Levofloxacin Derivatives

  • Summary of Application: Scientists have studied derivatives of Levofloxacin to predict their biological activity and potential benefits .
  • Methods of Application: The researchers simulated the derivatives and their molecular docking “poses” on a computer (in silico). A total of five derivatives and levofloxacin itself were studied .
  • Results or Outcomes: The study was primarily predictive, and the specific results or outcomes are not mentioned in the available information .

5. Levofloxacin in Pediatric Infections

  • Summary of Application: Levofloxacin has been used in the treatment of severe infections in children .
  • Methods of Application: The application of Levofloxacin in this context is typically oral administration, with the dosage and duration of treatment depending on the severity of the infection and the patient’s response to the medication .
  • Results or Outcomes: A retrospective study found that Levofloxacin was generally highly effective and safe in treating severe infections in children .

6. Levofloxacin under Different pH Conditions

  • Summary of Application: A study was conducted on the behavior of Levofloxacin under standard and diverse pH conditions in liquid water .
  • Methods of Application: The study employed static quantum-mechanical calculations along with experimental speciation studies . It also used state-of-the-art density-functional-theory-based molecular dynamics to simulate Levofloxacin in aqueous environments .
  • Results or Outcomes: The study revealed the cooperative role played by the aqueous hydration shells in assisting the proton transfer events . It also highlighted the key place held by the nitrogen atom binding the methyl group of Levofloxacin in accepting excess protons eventually present in water .

Safety And Hazards

Levofloxacin can cause serious side effects, including tendon problems, nerve damage, serious mood or behavior changes, or low blood sugar . In rare cases, it may cause damage to your aorta, which could lead to dangerous bleeding or death .

Propriétés

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H20FN3O4.H2O/c2*1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h2*7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t2*10-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIQUYDRLGGZOL-RCWTXCDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42F2N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160533
Record name Levofloxacin hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, hemihydrate

CAS RN

138199-71-0
Record name Levofloxacin hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofloxacin hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GNT3Y5LMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levofloxacin
Reactant of Route 2
Reactant of Route 2
Levofloxacin
Reactant of Route 3
Reactant of Route 3
Levofloxacin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Levofloxacin
Reactant of Route 5
Levofloxacin
Reactant of Route 6
Reactant of Route 6
Levofloxacin

Citations

For This Compound
173,000
Citations
SM Wimer, L Schoonover, MW Garrison - Clinical therapeutics, 1998 - Elsevier
… levofloxacin, a fluoroquinolone antibiotic. Particular emphasis is placed on the clinical efficacy of levofloxacin … Compared with ciprofloxacin and the earlier quinolone agents, levofloxacin …
Number of citations: 139 www.sciencedirect.com
SR Norrby - Expert opinion on pharmacotherapy, 1999 - Taylor & Francis
… the antibacterial activity of levofloxacin is between 8 and … levofloxacin, its pharmacokinetics and pharmacodynamics as well as its clinical efficacy and safety. It also positions levofloxacin …
Number of citations: 53 www.tandfonline.com
R Davis, HM Bryson - Drugs, 1994 - Springer
… receiving concomitant levofloxacin. Coadministration with antacids or with other drugs containing divalent or trivalent cations reduces levofloxacin absorption. Thus, levofloxacin has …
Number of citations: 605 link.springer.com
SL Preston, GL Drusano, AL Berman, CL Fowler… - Jama, 1998 - jamanetwork.com
… between plasma levels of levofloxacin and successful clinical and/… MIC of the pathogen to levofloxacin determined. These patients … Levofloxacin generated clinical and microbiological …
Number of citations: 748 jamanetwork.com
G Bucaneve, A Micozzi, F Menichetti… - … England Journal of …, 2005 - Mass Medical Soc
Background The prophylactic use of fluoroquinolones in patients with cancer and neutropenia is controversial and is not a recommended intervention. Methods We randomly assigned …
Number of citations: 691 www.nejm.org
M Hurst, HM Lamb, LJ Scott, DP Figgitt - Drugs, 2002 - Springer
… Levofloxacin is the L-form of the fluoroquinolone antibacterial agent, ofloxacin. In in vitro studies, levofloxacin … with intravenous and/or oral levofloxacin proved an effective therapy for …
Number of citations: 168 link.springer.com
VR Anderson, CM Perry - Drugs, 2008 - Springer
… The broad spectrum antibacterial profile of levofloxacin means that … although levofloxacin can be used in combination therapy when necessary. The high-dose, short-course levofloxacin …
Number of citations: 230 link.springer.com
HH Liu - Drug Safety, 2010 - Springer
… This review focuses on the safety and tolerability of levofloxacin, a third-generation … as keywords the drug names levofloxacin and concurrently marketed fluoroquinolones combined …
Number of citations: 207 link.springer.com
DS North, DN Fish, JJ Redington - … : The Journal of Human …, 1998 - Wiley Online Library
… Levofloxacin had impressive efficacy in clinical … levofloxacin; however, coadministration with antacids or with other agents containing divalent or trivalent cations reduces levofloxacin …
C Carbon - Chemotherapy, 2001 - karger.com
… (ADRs) associated with levofloxacin. However, the ADR rate for levofloxacin is still one of the … Ofloxacin and levofloxacin have a very low phototoxic potential, whereas this is a problem …
Number of citations: 197 karger.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.